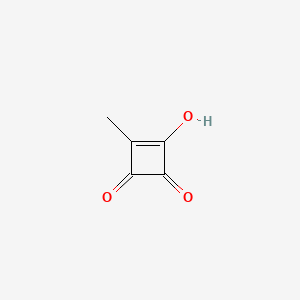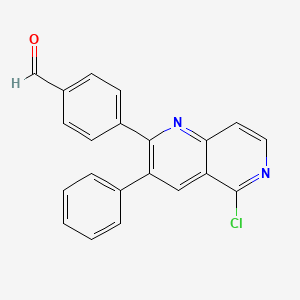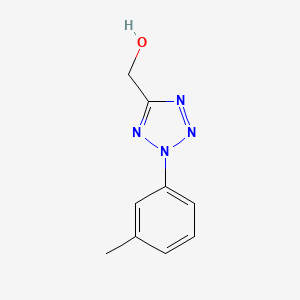
6-chloro-1,3-dihydro-1-phenyl-2H-benzimidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-1,3-dihydro-1-phenyl-2H-benzimidazol-2-one is a heterocyclic compound with the molecular formula C₁₃H₉ClN₂O and a molecular weight of 244.68 g/mol . This compound belongs to the benzimidazole family, which is known for its diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1,3-dihydro-1-phenyl-2H-benzimidazol-2-one typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by chlorination . One common method includes the reaction of o-phenylenediamine with formic acid to form benzimidazole, which is then chlorinated using thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 6-position .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-1,3-dihydro-1-phenyl-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert it into different reduced forms of benzimidazole.
Substitution: The chlorine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions to replace the chlorine atom.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have enhanced pharmacological properties .
Wissenschaftliche Forschungsanwendungen
6-Chloro-1,3-dihydro-1-phenyl-2H-benzimidazol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Medicine: Research is ongoing to explore its use as an anticancer and anti-inflammatory agent.
Wirkmechanismus
The mechanism of action of 6-chloro-1,3-dihydro-1-phenyl-2H-benzimidazol-2-one involves its interaction with various molecular targets and pathways. It is believed to inhibit specific enzymes and proteins, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but it is known to interfere with DNA synthesis and repair mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-chloro-1,3-dihydro-1-phenyl-2H-benzimidazol-2-one
- 1-phenyl-6-chloro-2,3-dihydro-benzimidazol-2-one
- 5-chloro-2-phenylindazolin-3-one
- 3-phenyl-5-chloro-benzimidazolin-2-one
Uniqueness
6-Chloro-1,3-dihydro-1-phenyl-2H-benzimidazol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. The presence of the chlorine atom at the 6-position enhances its reactivity and potential biological activities compared to other similar compounds .
Eigenschaften
CAS-Nummer |
54986-47-9 |
|---|---|
Molekularformel |
C13H9ClN2O |
Molekulargewicht |
244.67 g/mol |
IUPAC-Name |
5-chloro-3-phenyl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C13H9ClN2O/c14-9-6-7-11-12(8-9)16(13(17)15-11)10-4-2-1-3-5-10/h1-8H,(H,15,17) |
InChI-Schlüssel |
UCBSMOSFCAQPAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC(=C3)Cl)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Isopropyldibenzo[b,d]furan](/img/structure/B8742087.png)



![Azepino[4,5-B]indole-5-carboxylic acid,1,2,3,4,5,6-hexahydro-3-(phenylmethyl)-,methyl ester](/img/structure/B8742128.png)


![8-Bromo-4,5-dihydrobenzo[b]thieno[2,3-d]oxepine-2-carboxylic acid](/img/structure/B8742163.png)





